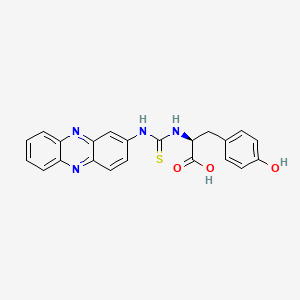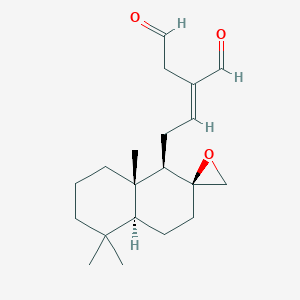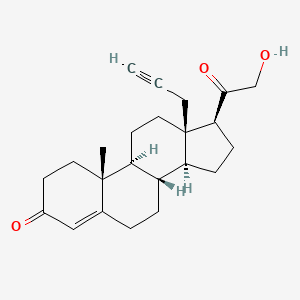
Microcystin YR from Microcystis aeruginosa, cyanotoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Microcystin YR from Microcystis aeruginosa, cyanotoxin is a type of microcystin, which is a class of cyclic heptapeptide toxins produced by cyanobacteria, commonly known as blue-green algae. These toxins are known for their hepatotoxic effects and are a significant concern in water bodies experiencing algal blooms. This compound, along with other variants like Microcystin-LR and Microcystin-RR, poses a threat to both environmental and human health due to its stability and toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of microcystins, including Microcystin YR from Microcystis aeruginosa, cyanotoxin, involves complex non-ribosomal peptide synthetase (NRPS) pathways. These pathways include multiple modules such as polyketide synthases and tailoring enzymes . The synthetic route typically involves the assembly of amino acids and other building blocks into a cyclic structure through enzyme-mediated processes.
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. it can be isolated from cyanobacterial cultures grown under controlled conditions. The isolation process involves harvesting the cyanobacteria, lysing the cells, and purifying the toxin using techniques such as liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Microcystin YR from Microcystis aeruginosa, cyanotoxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidative products.
Reduction: Although less common, reduction reactions can alter the structure of this compound.
Substitution: This involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled laboratory conditions with specific pH and temperature settings .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can result in the replacement of amino acid residues .
Applications De Recherche Scientifique
Microcystin YR from Microcystis aeruginosa, cyanotoxin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and degradation of cyclic peptides.
Biology: Researchers study its effects on cellular processes and its role in algal bloom dynamics.
Medicine: this compound is used to understand the mechanisms of hepatotoxicity and to develop potential antidotes.
Industry: It is used in water quality monitoring and management to detect and quantify cyanobacterial toxins
Mécanisme D'action
Microcystin YR from Microcystis aeruginosa, cyanotoxin exerts its toxic effects primarily by inhibiting protein phosphatases 1 and 2A. This inhibition leads to the hyperphosphorylation of cellular proteins, disrupting normal cellular functions and causing cell death. The toxin is taken up by cells through organic anion transporting polypeptides, which facilitate its entry into hepatocytes .
Comparaison Avec Des Composés Similaires
Microcystin YR from Microcystis aeruginosa, cyanotoxin is often compared with other microcystins such as Microcystin-LR and Microcystin-RR. While all microcystins share a similar cyclic heptapeptide structure, they differ in the amino acid residues present. This compound contains tyrosine and arginine, whereas Microcystin-LR contains leucine and arginine, and Microcystin-RR contains two arginine residues. These differences influence their toxicity and environmental stability .
Conclusion
This compound is a potent cyanobacterial toxin with significant implications for environmental and human health. Understanding its synthesis, chemical reactions, and mechanism of action is crucial for developing effective monitoring and mitigation strategies. Its unique structure and properties make it a valuable compound for scientific research across various fields.
Propriétés
Formule moléculaire |
C52H72N10O13 |
|---|---|
Poids moléculaire |
1045.2 g/mol |
Nom IUPAC |
(5R,8S,11R,12R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25+/t29-,30-,31+,32+,37-,38-,39+,40-,41-,43+/m0/s1 |
Clé InChI |
OWHASZQTEFAUJC-HVUCWAFBSA-N |
SMILES isomérique |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C |
SMILES canonique |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
cyanoginosin LA, 3-tyrosyl-5-arginine- cyanoginosin YR cyanoginosin-YR microcystin YR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B1257507.png)













